molecular formula C18H22O3 B15294207 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one CAS No. 15370-49-7

3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one

Cat. No.: B15294207
CAS No.: 15370-49-7
M. Wt: 286.4 g/mol
InChI Key: WZONKPYLKWCOPN-GUZDXLFXSA-N
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Description

3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one is a synthetic steroidal compound known for its potential biological activities. It belongs to the class of D-homo lactone steroids, which are characterized by the presence of a lactone ring in their structure. This compound has shown promise in various biological assays, indicating its potential as a drug candidate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one typically starts from estrone. The synthetic route involves several key steps:

    Benzylation: The hydroxyl group of estrone is protected by benzylation.

    Oxyimination: The ketone group is converted to an oxime.

    Reduction of Keto Group: The oxime is reduced to an amine.

    Beckmann Fragmentation: The amine undergoes Beckmann fragmentation to form a lactam.

    Reduction of Aldehyde Group: The lactam is reduced to an aldehyde.

    Single-Step Hydrolysis-Cyclization: The aldehyde undergoes hydrolysis and cyclization to form the final lactone structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The ketone group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with molecular targets and its potential as a drug candidate with moderate estrogen agonist activity and antiproliferative effects.

Properties

CAS No.

15370-49-7

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]isochromen-1-one

InChI

InChI=1S/C18H22O3/c1-18-8-6-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)7-9-21-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14?,15?,16?,18-/m0/s1

InChI Key

WZONKPYLKWCOPN-GUZDXLFXSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCOC2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCOC2=O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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